molecular formula C10H15BrClN B6195783 [(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride CAS No. 2679950-89-9

[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

Cat. No.: B6195783
CAS No.: 2679950-89-9
M. Wt: 264.6
InChI Key:
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Description

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a bromophenyl group attached to an ethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, ethylbenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromoethylbenzene.

    Chiral Resolution: The brominated product is then subjected to chiral resolution to obtain the (1R)-enantiomer.

    Amination: The (1R)-1-(4-bromophenyl)ethyl intermediate is reacted with ethylamine under controlled conditions to form (1R)-1-(4-bromophenyl)ethylamine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (1R)-1-(4-bromophenyl)ethylamine hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(4-bromophenyl)ethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-bromophenyl)ethylamine hydrochloride
  • (1R)-1-(4-chlorophenyl)ethylamine hydrochloride
  • (1R)-1-(4-fluorophenyl)ethylamine hydrochloride

Uniqueness

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interaction with molecular targets, making it distinct from its chloro- and fluoro-analogues.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride' involves the reaction of 4-bromobenzyl bromide with ethylamine followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-bromobenzyl bromide", "ethylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromobenzyl bromide is reacted with ethylamine in anhydrous conditions to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is quaternized with hydrochloric acid to form the final product, '[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride'." ] }

CAS No.

2679950-89-9

Molecular Formula

C10H15BrClN

Molecular Weight

264.6

Purity

95

Origin of Product

United States

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